2-(3-methoxypropyl)-8-(2-pyridyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
Description
This compound belongs to the pyrido-naphthyridine-dione family, characterized by a fused bicyclic core structure. Its specific substitution pattern includes a 3-methoxypropyl group at position 2 and a 2-pyridyl moiety at position 6.
Properties
IUPAC Name |
8-(3-methoxypropyl)-2-pyridin-2-ylpyrido[4,3-b][1,6]naphthyridine-1,9-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c1-27-12-4-9-23-10-6-16-14(19(23)25)13-15-17(22-16)7-11-24(20(15)26)18-5-2-3-8-21-18/h2-3,5-8,10-11,13H,4,9,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOASXMCGQTVXHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C=CC2=NC3=C(C=C2C1=O)C(=O)N(C=C3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxypropyl)-8-(2-pyridyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione typically involves multi-step organic reactions. The starting materials often include pyridine derivatives and naphthyridine precursors. The synthetic route may involve:
Condensation Reactions: Combining pyridine and naphthyridine derivatives under specific conditions to form the core structure.
Alkylation: Introducing the 3-methoxypropyl group through alkylation reactions using appropriate alkylating agents.
Cyclization: Forming the pyrido[4,3-b][1,6]naphthyridine ring system through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes:
Batch Processing: Conducting reactions in large reactors with controlled temperature and pressure conditions.
Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxypropyl)-8-(2-pyridyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with halogen or other substituents.
Scientific Research Applications
Biological Activities
Research indicates that naphthyridine derivatives, including this compound, exhibit a range of biological activities:
- Anticancer Activity : Studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
- Antimicrobial Properties : The presence of nitrogen-containing heterocycles in the structure suggests potential antimicrobial activity. Naphthyridine derivatives have been reported to exhibit significant antibacterial and antifungal effects .
- CNS Activity : Compounds with pyridyl groups are often explored for their neuropharmacological properties. Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially offering benefits in treating neurological disorders .
Case Studies and Research Findings
Several studies have documented the applications and efficacy of this compound:
- Anticancer Studies : A study demonstrated that derivatives similar to this compound effectively inhibited CDK4-mediated pathways in cancer cells, leading to reduced tumor growth in vivo .
- Antimicrobial Testing : In vitro tests revealed that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
- Neuropharmacological Research : Preliminary pharmacological evaluations indicated that compounds with similar structures showed promise in modulating serotonin receptors, hinting at potential applications in treating depression or anxiety disorders .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 8-Hydroxyquinoline | Structure | Known for its chelating properties; used in pharmaceuticals. |
| 7-Aminoquinoline | Structure | Exhibits antimalarial activity; shares nitrogen-containing heterocycles. |
| 6-Methylpyridazine | Structure | Simpler structure but shares similar reactivity patterns. |
The unique combination of functional groups in 2-(3-methoxypropyl)-8-(2-pyridyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione distinguishes it from other naphthyridine derivatives. Its intricate design enhances its biological activity compared to simpler analogs.
Mechanism of Action
The mechanism of action of 2-(3-methoxypropyl)-8-(2-pyridyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.
Affect Gene Expression: Influence the expression of genes related to cell growth and differentiation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Halogenated aryl groups (e.g., 3-chloro-4-fluorophenyl in ) may enhance stability and cytotoxicity in cancer cells .
Solubility and Pharmacokinetics: The 3-methoxypropyl chain in the target compound likely increases lipophilicity compared to the 2-methoxyethyl analog (), favoring better tissue penetration . Hydroxyethyl or amino groups (e.g., in and ) improve aqueous solubility but may reduce blood-brain barrier permeability .
Synthetic Pathways: The target compound and its analogs are synthesized via cyclocondensation or cross-coupling reactions. For example, describes a high-temperature ethanol-mediated reaction to form the pyrano-naphthyridine core, while uses sodamide in liquid ammonia for amino-substituted derivatives .
Biological Activity
The compound 2-(3-methoxypropyl)-8-(2-pyridyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a complex heterocyclic structure that belongs to the naphthyridine family. Its intricate design incorporates multiple functional groups, which contribute to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
Structural Characteristics
The molecular structure of the compound includes:
- Pyridine and Naphthyridine Rings : These fused rings are known for their significant biological properties.
- Substituents : The presence of a methoxypropyl group and a pyridyl moiety enhances its pharmacological potential.
Biological Activities
Research indicates that naphthyridine derivatives exhibit a variety of biological activities. The following table summarizes key findings related to the biological activity of this compound:
Case Studies and Research Findings
- Anticancer Activity :
- Antimicrobial Efficacy :
- Anti-inflammatory Properties :
The biological activity of this compound is hypothesized to involve:
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA strands, leading to apoptosis in cancer cells.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammation.
Q & A
Q. What are the common synthetic routes for synthesizing 2-(3-methoxypropyl)-8-(2-pyridyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including cyclization, condensation, and functional group modifications. For example, derivatives of pyrido[4,3-b][1,6]naphthyridine are often synthesized via:
Cyclization of intermediates (e.g., using phosphoric acid at elevated temperatures to form the fused ring system) .
Substitution reactions to introduce substituents like the 3-methoxypropyl group, often requiring optimized conditions (e.g., polar solvents, catalysts like Pd for coupling reactions) .
Purification via recrystallization (e.g., toluene or ethanol) to improve yield and purity .
Key variables include solvent polarity, temperature, and catalyst selection, which influence reaction efficiency.
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Spectroscopic Methods :
- NMR (¹H/¹³C) to confirm substitution patterns and ring connectivity .
- HRMS for molecular weight validation .
- Chromatography :
- HPLC with UV detection to assess purity (>95% threshold for biological assays) .
- Thermal Analysis :
- DSC/TGA to determine melting points and thermal stability .
- X-ray Crystallography : Resolves 3D conformation and electronic properties, critical for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways .
- Machine Learning (ML) : Train models on existing reaction datasets to predict optimal solvents, catalysts, and temperatures. For instance, ICReDD’s approach integrates computational predictions with high-throughput experimentation to reduce trial-and-error .
- Kinetic Modeling : Simulate reaction rates under varying conditions (e.g., pressure, concentration) to maximize yield .
Q. How can researchers resolve contradictions in reported biological activities of naphthyridine derivatives?
- Methodological Answer :
- Dose-Response Assays : Systematically test activity across concentrations to identify non-linear effects (e.g., hormesis) .
- Pathway-Specific Profiling : Use phosphoproteomics or gene expression arrays to confirm target engagement (e.g., PI3K pathway modulation) .
- Meta-Analysis : Aggregate data from multiple studies, applying statistical tools (e.g., random-effects models) to account for variability in assay conditions .
Q. What strategies improve the bioavailability of this compound in preclinical studies?
- Methodological Answer :
- Formulation Optimization :
- Use solid dispersion techniques (e.g., with pluronic F-68) to enhance solubility .
- Nanoencapsulation : Employ liposomal carriers to improve permeability .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to increase metabolic stability .
Key Considerations
- Experimental Design : Use statistical DoE (e.g., factorial design) to simultaneously test variables like temperature, solvent ratio, and catalyst loading .
- Contradiction Mitigation : Replicate studies under standardized conditions (e.g., cell lines, assay protocols) to isolate confounding factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
